molecular formula C16H19FO4 B11764540 1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one

1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one

Cat. No.: B11764540
M. Wt: 294.32 g/mol
InChI Key: JQJHODCWZIPEBW-UYJHQMFVSA-N
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Description

1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one is a complex organic compound characterized by its unique hexahydropyrano[3,2-d][1,3]dioxin structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one typically involves multiple steps, including the formation of the hexahydropyrano[3,2-d][1,3]dioxin core and the introduction of the fluorine and phenyl groups. Common synthetic routes may include:

    Formation of the Hexahydropyrano[3,2-d][1,3]dioxin Core: This step often involves the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the Fluorine Group: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Addition of the Phenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions using phenyl-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or phenyl positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The fluorine and phenyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom can enhance its stability, reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H19FO4

Molecular Weight

294.32 g/mol

IUPAC Name

1-[(2R,4aR,7S,8R,8aR)-8-fluoro-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]propan-2-one

InChI

InChI=1S/C16H19FO4/c1-10(18)7-12-8-19-13-9-20-16(21-15(13)14(12)17)11-5-3-2-4-6-11/h2-6,12-16H,7-9H2,1H3/t12-,13+,14+,15+,16+/m0/s1

InChI Key

JQJHODCWZIPEBW-UYJHQMFVSA-N

Isomeric SMILES

CC(=O)C[C@H]1CO[C@@H]2CO[C@H](O[C@H]2[C@@H]1F)C3=CC=CC=C3

Canonical SMILES

CC(=O)CC1COC2COC(OC2C1F)C3=CC=CC=C3

Origin of Product

United States

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